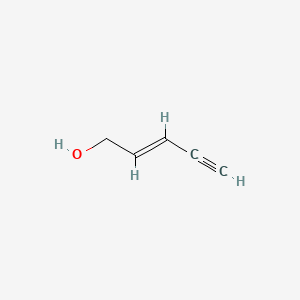
2-Penten-4-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5H6O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis. The compound is known for its unique reactivity due to the conjugation of the double and triple bonds with the hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-yn-1-ol can be achieved through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, followed by a selective hydrogenation to form the (E)-isomer. The reaction conditions typically include the use of a palladium catalyst and a hydrogen source under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
2-Penten-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., sodium azide)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alcohols, azides
科学研究应用
Chemical Properties and Structure
Chemical Formula: C6H8O
Molecular Weight: 96.13 g/mol
CAS Number: 105-29-3
IUPAC Name: 3-methylpent-2-en-4-yn-1-ol
Structure: The compound features a hydroxyl group (-OH) attached to a carbon chain with both double (C=C) and triple (C≡C) bonds, making it a versatile building block in organic synthesis.
Applications in Organic Synthesis
2-Penten-4-yn-1-ol serves as an important intermediate in various organic synthesis reactions. Its unique structure allows it to participate in:
- Cross-Coupling Reactions: Utilized in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
- Functionalization of Alkenes and Alkynes: The compound can be transformed into various functional groups through reactions such as hydroboration, oxidation, and halogenation.
- Synthesis of Natural Products: It is used as a precursor for synthesizing natural products with biological activity.
Medicinal Chemistry
Research indicates that this compound has potential applications in medicinal chemistry:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, which can be useful in developing new antibiotics.
- Anti-inflammatory Effects: Research suggests that compounds derived from this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Cancer Research: Some studies have explored its derivatives in the context of cancer treatment, focusing on their ability to inhibit tumor growth or induce apoptosis in cancer cells.
Environmental Science
The environmental implications of this compound are significant:
- Biodegradation Studies: It has been studied for its degradation pathways in environmental samples, contributing to understanding how organic contaminants break down in ecosystems.
- Emerging Contaminants Research: As an emerging contaminant, its behavior and transformation products are analyzed to assess risks and effects on human health and the environment.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Involved in cross-coupling reactions |
| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Potential for cancer treatment |
| Environmental Science | Biodegradation studies | Focus on emerging contaminants |
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial effects of derivatives of this compound against various bacterial strains. The findings indicated significant inhibition of growth, suggesting potential for developing new antibacterial agents.
Case Study 2: Environmental Fate
Research conducted on the environmental fate of this compound highlighted its degradation pathways using advanced analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry). The study provided insights into how this compound behaves under different environmental conditions, contributing to risk assessment frameworks.
Case Study 3: Cancer Cell Inhibition
In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cells. These findings suggest a pathway for further research into novel anticancer therapies based on this compound.
作用机制
The mechanism of action of 2-Penten-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the conjugation of the double and triple bonds with the hydroxyl group, which can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, leading to its observed effects.
相似化合物的比较
2-Penten-4-yn-1-ol can be compared with other similar compounds, such as:
(Z)-pent-2-en-4-yn-1-ol: The cis isomer of the compound, which may exhibit different reactivity and properties due to the spatial arrangement of the functional groups.
Pent-2-en-4-yn-1-ol: The non-isomeric form, which lacks the specific (E) or (Z) configuration and may have different chemical behavior.
Other enynols: Compounds with both alkene and alkyne functional groups, which can be used for similar synthetic applications but may differ in their reactivity and stability.
The uniqueness of this compound lies in its specific (E) configuration, which can influence its chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C5H6O |
|---|---|
分子量 |
82.10 g/mol |
IUPAC 名称 |
(E)-pent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+ |
InChI 键 |
TWJDCTNDUKKEMU-ONEGZZNKSA-N |
手性 SMILES |
C#C/C=C/CO |
规范 SMILES |
C#CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















